molecular formula C22H15N3O3S3 B4843136 N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide

N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide

Cat. No. B4843136
M. Wt: 465.6 g/mol
InChI Key: SCJRVKWKLBUINX-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BQS is a heterocyclic compound that contains a benzothiazole ring, a quinoline ring, and a sulfonamide group.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide has also been shown to inhibit the activity of protein kinase C, which is a protein that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the aggregation of amyloid beta peptides. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide is also a selective inhibitor of various enzymes and proteins, which makes it a useful tool for studying the mechanisms of action of these enzymes and proteins.
One of the limitations of using N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide in lab experiments is that it can be toxic to cells at high concentrations. Therefore, it is important to optimize the concentration of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide used in experiments to avoid toxicity. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide can also be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide. One direction is to further investigate the mechanism of action of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide and its interactions with various enzymes and proteins. Another direction is to explore the potential applications of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide in other fields such as infectious diseases and inflammation. Additionally, the development of N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide derivatives with improved pharmacological properties could lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, Alzheimer's disease, and neurodegenerative diseases. In cancer research, N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
In Alzheimer's disease and neurodegenerative diseases, N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide has been shown to inhibit the aggregation of amyloid beta peptides, which are the main components of the amyloid plaques that are found in the brains of Alzheimer's patients. N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S3/c26-17-11-10-15(13-19(17)30-22-24-16-7-1-2-8-18(16)29-22)25-31(27,28)20-9-3-5-14-6-4-12-23-21(14)20/h1-13,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJRVKWKLBUINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide
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N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide
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N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide
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N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide
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N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide
Reactant of Route 6
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N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide

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